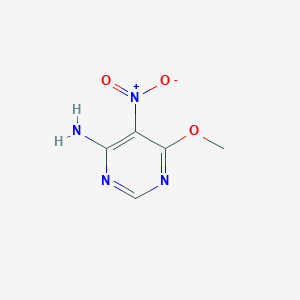

6-Methoxy-5-nitropyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWLLOQOVOHVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 6-Methoxy-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-methoxy-5-nitropyrimidin-4-amine, a key intermediate in the development of various pharmacologically active molecules. This document outlines a two-step synthetic route, starting from the commercially available 4,6-dichloropyrimidine.

The synthesis commences with the preparation of the intermediate, 4-amino-6-methoxypyrimidine, followed by a nitration step to yield the final product. This guide presents detailed experimental methodologies, quantitative data, and a visual representation of the synthesis pathway to facilitate a thorough understanding for researchers and professionals in drug development.

Core Synthesis Pathway

The most prevalent and practical synthesis of this compound is a two-step process. The first step involves the formation of 4-amino-6-methoxypyrimidine from 4,6-dichloropyrimidine. The second step is the subsequent nitration of this intermediate to introduce the nitro group at the 5-position of the pyrimidine ring.

Technical Guide: Spectroscopic and Synthetic Overview of 6-Methoxy-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The pyrimidine scaffold is a core structure in nucleobases and numerous pharmaceuticals. The presence of a nitro group, a methoxy group, and an amine functionality suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a summary of the available spectroscopic data, a proposed synthetic pathway, and relevant experimental considerations.

Chemical and Physical Properties

Basic chemical and physical properties for this compound are summarized in the table below. These are primarily computed or predicted values sourced from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₃ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 170.13 g/mol | PubChem[1] |

| CAS Number | 73318-75-9 | ChemicalBook[2] |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 407.5±40.0 °C (Predicted) | - |

| Density | 1.492±0.06 g/cm³ (Predicted) | - |

| pKa | 0.90±0.10 (Predicted) | - |

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | Singlet | 1H | H at C2 of pyrimidine ring |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ protons |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ protons |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would exhibit the following approximate chemical shifts:

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 - 165 | C4 of pyrimidine ring (attached to -NH₂) |

| ~155 - 160 | C6 of pyrimidine ring (attached to -OCH₃) |

| ~150 - 155 | C2 of pyrimidine ring |

| ~120 - 125 | C5 of pyrimidine ring (attached to -NO₂) |

| ~55 - 60 | -OCH₃ carbon |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Weak | C-H stretching of the pyrimidine ring |

| 2950 - 2850 | Medium | C-H stretching of the -OCH₃ group |

| 1650 - 1600 | Strong | N-H bending of -NH₂ |

| 1580 - 1500 | Strong | C=C and C=N stretching of the pyrimidine ring |

| 1550 - 1490 | Strong | Asymmetric N-O stretching of -NO₂ |

| 1360 - 1320 | Strong | Symmetric N-O stretching of -NO₂ |

| 1250 - 1200 | Strong | C-O-C stretching of the methoxy group |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

| m/z Ratio | Proposed Fragment |

| 170 | [M]⁺ (Molecular ion) |

| 155 | [M - CH₃]⁺ |

| 140 | [M - NO]⁺ |

| 124 | [M - NO₂]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be extrapolated from general pyrimidine synthesis methodologies. A common starting material for such compounds is a dichloropyrimidine derivative.

Proposed Synthetic Pathway

The synthesis could proceed via a two-step process starting from 4,6-dichloro-5-nitropyrimidine.

-

Selective Methoxylation: 4,6-dichloro-5-nitropyrimidine is reacted with one equivalent of sodium methoxide in methanol at a controlled temperature. The methoxy group preferentially displaces one of the chlorine atoms.

-

Amination: The resulting 4-chloro-6-methoxy-5-nitropyrimidine is then subjected to amination using ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) to replace the remaining chlorine atom with an amino group.

General Experimental Protocol

Step 1: Synthesis of 4-chloro-6-methoxy-5-nitropyrimidine

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol, a solution of sodium methoxide (1 equivalent) in methanol is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which may be purified by column chromatography.

Step 2: Synthesis of this compound

-

The 4-chloro-6-methoxy-5-nitropyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or THF).

-

A solution of aqueous ammonia (excess) is added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated, with progress monitored by TLC.

-

After the reaction is complete, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford this compound as a solid.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization Logic

Caption: Logic flow for the structural elucidation of the target compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive overview based on predicted data and established synthetic methodologies. The presented information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and related pyrimidine derivatives. It is recommended that any synthesis of this compound be followed by thorough spectroscopic characterization to confirm its identity and purity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Methoxy-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 6-methoxy-5-nitropyrimidin-4-amine. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar pyrimidine derivatives. These predictions offer a valuable resource for the identification and characterization of this molecule. The guide also outlines a detailed, best-practice experimental protocol for acquiring high-quality NMR spectra for this class of compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of related substituted pyrimidines and the fundamental principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 8.8 | Singlet |

| NH₂ | 7.0 - 8.0 (broad) | Singlet |

| OCH₃ | 4.0 - 4.2 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C4 | 158 - 162 |

| C5 | 120 - 125 |

| C6 | 160 - 165 |

| OCH₃ | 55 - 60 |

Experimental Protocol for NMR Spectroscopy

This section details a comprehensive protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like substituted pyrimidines. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence chemical shifts.

-

Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.

NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency : 400 MHz or higher for better resolution.

-

Pulse Sequence : A standard single-pulse sequence (e.g., zg30).

-

Acquisition Time (at) : 2-4 seconds.

-

Relaxation Delay (d1) : 1-5 seconds.

-

Number of Scans (ns) : 16 to 64, depending on the sample concentration.

-

Spectral Width (sw) : 0-12 ppm.

-

Temperature : 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time (at) : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans (ns) : 1024 to 4096, as ¹³C has a low natural abundance.

-

Spectral Width (sw) : 0-200 ppm.

-

Temperature : 298 K (25 °C).

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline.

-

Referencing : Reference the spectrum to the chemical shift of the solvent residue or the internal standard (TMS at 0.00 ppm).

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking : Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate key workflows in NMR spectroscopy.

Caption: Workflow for NMR Data Acquisition and Processing.

Caption: Logical Workflow for Structural Elucidation using NMR Data.

In-depth Technical Guide: CAS Number 1629803-67-3

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive search for the chemical compound associated with CAS number 1629803-67-3 was conducted to assemble a detailed technical guide covering its properties, suppliers, experimental protocols, and relevant biological pathways. Despite extensive searches across multiple chemical databases and supplier catalogs, no information was found for this specific CAS number. This document outlines the search process and provides guidance for researchers encountering similar situations with unidentifiable CAS numbers.

Introduction: The Challenge of an Unidentified CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to every chemical substance described in the open scientific literature. This system is a global standard for clear and reliable identification. However, there are instances where a CAS number may not be found in public databases. This can occur for several reasons:

-

Typographical Error: The CAS number may have been transcribed incorrectly.

-

Novel Substance: The compound may be very new and not yet publicly cataloged.

-

Proprietary Information: The substance may be part of a confidential registry and not publicly disclosed.

-

Deleted or Invalid Number: In rare cases, a CAS number may be deleted or found to be invalid.

Our investigation into CAS number 1629803-67-3 concluded that it falls into one of these categories, as no data is currently associated with it in the public domain.

Methodology for CAS Number Verification

For researchers and professionals who need to verify a CAS number or find information on a substance, the following workflow is recommended.

Quantitative Data Summary

Due to the inability to identify a compound associated with CAS number 1629803-67-3, no quantitative data regarding its physical, chemical, or biological properties can be provided. A template for such data is presented below for when the correct information becomes available.

Table 1: Physicochemical Properties (Template)

| Property | Value | Units |

| Molecular Formula | - | - |

| Molecular Weight | - | g/mol |

| Melting Point | - | °C |

| Boiling Point | - | °C |

| Solubility | - | mg/mL |

| pKa | - | - |

Table 2: Biological Activity (Template)

| Target | Assay Type | Activity (e.g., IC₅₀) | Units |

| - | - | - | µM |

| - | - | - | µM |

Experimental Protocols and Signaling Pathways

The core requirement of providing detailed experimental protocols and visualizing signaling pathways is contingent on the availability of published research for the compound . As no such literature exists for CAS number 1629803-67-3, these sections cannot be developed.

Should a researcher identify the correct CAS number and associated studies, the process for diagramming a signaling pathway would be as follows:

-

Identify Key Molecules: From the literature, identify the key proteins, enzymes, and other molecules involved in the signaling cascade.

-

Map Interactions: Determine the relationships between these molecules (e.g., activation, inhibition).

-

Construct DOT Script: Use the DOT language to represent the molecules as nodes and their interactions as edges.

Below is a generic example of a DOT script for a hypothetical signaling pathway.

Conclusion and Recommendations

While a detailed technical guide for the compound with CAS number 1629803-67-3 cannot be provided at this time due to a lack of available data, this document serves as a guide for best practices in chemical information retrieval and verification.

Recommendations for the intended audience:

-

Verify the CAS Number: Double-check the original source of the CAS number for any potential errors.

-

Consult Chemical Databases: Utilize resources such as PubChem, ChemSpider, and, if available, SciFinder® with the corrected CAS number or chemical name.

-

Contact CAS: For novel or unlisted substances, CAS Registry Services® can provide assistance in identifying or registering a compound.

This structured approach will ensure that future research and development efforts are based on accurate and verifiable chemical information.

Starting materials for 6-Methoxy-5-nitropyrimidin-4-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for producing 6-Methoxy-5-nitropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, multi-step synthesis protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the methoxy, nitro, and amino groups on the pyrimidine core, make it a versatile precursor for creating diverse chemical libraries for screening and lead optimization. This guide focuses on a common and practical synthetic route starting from the readily available 4,6-dichloropyrimidine.

Synthetic Pathway Overview

The most common and economically viable synthesis of this compound initiates with 4,6-dichloropyrimidine. The overall process involves a three-step reaction sequence:

-

Selective Amination: The first step is a nucleophilic aromatic substitution where one of the chlorine atoms on the 4,6-dichloropyrimidine ring is selectively replaced by an amino group. This is typically achieved through ammonolysis under controlled conditions to favor mono-substitution.

-

Methoxylation: The second step involves the replacement of the remaining chlorine atom with a methoxy group. This is generally accomplished by reacting the intermediate, 4-amino-6-chloropyrimidine, with a methoxide source, such as sodium methoxide in methanol.

-

Nitration: The final step is the regioselective nitration of the 4-amino-6-methoxypyrimidine at the 5-position of the pyrimidine ring. This is typically carried out using a mixture of nitric acid and sulfuric acid.

This synthetic route is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Starting Materials and Intermediates

The following table summarizes the key physical and chemical properties of the starting material and the major intermediates in the synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | White to light yellow crystalline solid | 1193-21-1 |

| 4-Amino-6-chloropyrimidine | C₄H₄ClN₃ | 129.55 | Off-white to light yellow powder | 5305-59-9 |

| 4-Amino-6-methoxypyrimidine | C₅H₇N₃O | 125.13 | White to off-white crystalline powder | 696-45-7 |

Experimental Protocols

The following protocols are based on established synthetic methods for pyrimidine derivatives.

Step 1: Synthesis of 4-Amino-6-chloropyrimidine

This procedure is adapted from a method for the amination of dichloropyrimidines.

Materials:

-

4,6-Dichloropyrimidine

-

Aqueous ammonia (25-30%)

-

Water

Procedure:

-

In a pressure-rated reaction vessel, suspend 4,6-dichloropyrimidine in water. The molar ratio of 4,6-dichloropyrimidine to water should be in the range of 1:16 to 1:33.

-

Add aqueous ammonia to the suspension. The molar ratio of 4,6-dichloropyrimidine to ammonia should be between 1:2 and 1:8.

-

Seal the vessel and heat the reaction mixture to a temperature between 80°C and 120°C.

-

Maintain the reaction at this temperature, with stirring, for a period of 4 to 8 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 4-amino-6-chloropyrimidine, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold water.

-

Dry the product under vacuum to obtain 4-amino-6-chloropyrimidine.

Expected Yield: Approximately 85-95%.

Step 2: Synthesis of 4-Amino-6-methoxypyrimidine

This protocol describes the methoxylation of 4-amino-6-chloropyrimidine.

Materials:

-

4-Amino-6-chloropyrimidine

-

Methanol

-

Sodium hydroxide (solid)

-

Concentrated hydrochloric acid (36%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide by dissolving solid sodium hydroxide in methanol. For every mole of 4-amino-6-chloropyrimidine, use approximately 1.1 to 1.5 moles of sodium hydroxide.

-

Add 4-amino-6-chloropyrimidine to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 6.5.

-

Remove the methanol under reduced pressure.

-

The resulting residue contains the product, 4-amino-6-methoxypyrimidine, and sodium chloride.

-

The product can be purified by recrystallization from a suitable solvent or by column chromatography.

Expected Yield: Approximately 90-98%.

Step 3: Synthesis of this compound

Materials:

-

4-Amino-6-methoxypyrimidine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly and with vigorous stirring, add 4-amino-6-methoxypyrimidine to the sulfuric acid, ensuring the temperature is maintained below 10°C.

-

Once the substrate is completely dissolved, slowly add concentrated nitric acid dropwise to the reaction mixture. The temperature must be strictly controlled and kept below 10°C throughout the addition.

-

After the addition of nitric acid is complete, continue to stir the reaction mixture at a low temperature (0-10°C) for several hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum.

Expected Yield: Yields for this step can vary significantly based on the specific reaction conditions and the purity of the starting material.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Molar Ratios (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Amination | 4,6-Dichloropyrimidine | Aqueous Ammonia | 1 : 2-8 | 80-120 | 4-8 | 85-95 |

| 2. Methoxylation | 4-Amino-6-chloropyrimidine | Sodium Methoxide | 1 : 1.1-1.5 | Reflux | 2-6 | 90-98 |

| 3. Nitration | 4-Amino-6-methoxypyrimidine | HNO₃/H₂SO₄ | (Not specified) | 0-10 | 1-4 | (Variable) |

Conclusion

This technical guide outlines a robust and practical synthetic route for the preparation of this compound from 4,6-dichloropyrimidine. The described multi-step process, involving selective amination, methoxylation, and nitration, provides a clear pathway for researchers and drug development professionals to access this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for the synthesis and further derivatization of this important pyrimidine core, facilitating the discovery and development of new therapeutic agents.

The Biological Activity of Nitropyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Nitropyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The presence of the electron-withdrawing nitro group on the pyrimidine scaffold profoundly influences the molecule's electronic properties, often enhancing its interaction with biological targets. This has led to the exploration of nitropyrimidines as potential therapeutic agents in various domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of nitropyrimidine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. It includes a compilation of quantitative data, detailed experimental methodologies for key biological assays and a representative synthesis, and visual representations of the signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various nitropyrimidine and related nitropyridine derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Nitropyrimidine and Nitropyridine Derivatives

| Compound/Derivative Class | Cell Line | Assay Type | Activity (IC₅₀) | Reference |

| 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-0l | MCF-7 (Breast Cancer) | MTT Assay | Dose-dependent cytotoxicity | [1] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Various Cancer Cell Lines | Not Specified | Potent anticancer agents | [2] |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | MV4-11, HT-29, MCF-7, HeLa | Antiproliferative Assay | Comparable to Palbociclib and AZD5438 | [3] |

| 2-Chloro-5-methyl-3-nitropyridine derivatives | Not Specified | JAK2 Inhibition | 8.5–12.2 µM | [2] |

| 2,6-dichloro-3-nitropyridine derivative (Ar = 2,4-Cl₂-C₆H₃) | Not Specified | GSK3 Inhibition | 8 nM | [2] |

| 4-aza-6-nitrobenzofuroxan | HIV-1 Enzymes | Integrase (strand transfer) | 190 ± 30 μM | [2] |

| 4-aza-6-nitrobenzofuroxan | HIV-1 Enzymes | Integrase (3′ processing) | 60 ± 15 μM | [2] |

| 4-aza-6-nitrobenzofuroxan | HIV-1 Enzymes | RNase H Inhibition | 90 ± 20 μM | [2] |

Table 2: Antimicrobial Activity of Nitropyrimidine and Nitropyridine Derivatives

| Compound/Derivative Class | Microbial Strain | Activity (MIC) | Reference |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | 62.5 μg/mL | [4] |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | E. faecalis | 7.8 μg/mL | [4] |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | S. aureus | 31.2 μg/mL | [4] |

| Phenolic hydrazone derivative (98, R = 2-OH) | B. subtilis, C. krusei | 62.5 μg/mL | [4] |

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae, S. aureus | Significant activity, comparable to Spectinomycin | [5] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64 μg/mL | [6] |

Table 3: Enzyme Inhibitory Activity of Nitropyrimidine and Nitropyridine Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | Inducible Nitric Oxide Synthase (iNOS) | 6.2 μM | [7] |

| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | Nitric Oxide Production (RAW 264.7 cells) | 8.6 μM | [7] |

| 3-Nitropyridylpiperazine derivatives (Compound 19) | Jack Bean Urease | ~2.0–2.3 μM | [2] |

| 5-nitropyridin-2-yl derivative of Meldrum's acid | Chymotrypsin | 8.67 ± 0.1 μM | [2] |

| 5-nitropyridin-2-yl derivative of Meldrum's acid | Urease | 29.21 ± 0.98 μM | [2] |

| Nitrosyl iron complex with 5-nitropyridin-2-yl ligand | cGMP Phosphodiesterase (cGMP PDE) | Active | [2] |

| Nitrosyl iron complex with 5-nitropyridin-2-yl ligand | Sarcoplasmic Reticulum Ca²⁺-ATPase | Active | [2] |

| Pyrimidine imidazole derivative | Inducible Nitric Oxide Synthase (iNOS) | Low-nanomolar | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative nitropyrimidine derivative and for key biological assays used to evaluate the activity of these compounds.

Synthesis of 2,6-Diamino-5-nitropyrimidin-4-ol

This protocol describes the synthesis of a key nitropyrimidine intermediate, which can be a precursor for more complex derivatives.

Materials:

-

2,6-diaminopyrimidin-4(1H)-one

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (93%)

-

Dichloromethane

-

Water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

In a reaction vessel, dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of the filtrate from a previous batch (if available, otherwise a suitable solvent should be determined) with stirring.

-

Maintain the temperature of the mixture between 30 and 35°C.

-

Slowly add 20 g of concentrated sulfuric acid (98%).

-

While maintaining the temperature at 30-35°C, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.

-

After the addition is complete, continue the reaction for 2 hours at the same temperature.

-

Upon completion, cool the reaction mixture to -5 to 0°C to induce crystallization.

-

Filter the resulting solid. The filtrate can be saved for use in subsequent batches.

-

Wash the filter cake first with 100 mL of dichloromethane and then with 200 mL of water.

-

Dry the solid to obtain 2,6-diamino-5-nitropyrimidin-4-ol.[4]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Nitropyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the nitropyrimidine compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, carefully aspirate the medium containing the compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the MTT solution.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.[2][5]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.[6]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Nitropyrimidine derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the nitropyrimidine derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Nitropyrimidine derivative suspension/solution

-

Vehicle control (e.g., saline, carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the nitropyrimidine derivative, vehicle, or positive control to different groups of animals (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw of each animal.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Signaling Pathways and Mechanisms of Action

Nitropyrimidine derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their anticancer activity.

JAK-STAT Signaling Pathway Inhibition

Certain nitropyridine derivatives have been identified as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is implicated in various cancers.

Caption: Inhibition of the JAK-STAT pathway by nitropyrimidine derivatives.

PI3K/mTOR/p70S6K Signaling Pathway

The PI3K/mTOR/p70S6K pathway is another critical regulator of cell growth and proliferation that has been identified as a target for some nitropyridine derivatives. Inhibition of kinases within this cascade can lead to decreased protein synthesis and cell cycle arrest.

Caption: Nitropyrimidine derivatives can inhibit the PI3K/mTOR/p70S6K pathway.

Hsp70-Mediated Apoptosis Inhibition

Heat shock protein 70 (Hsp70) is a molecular chaperone that is often overexpressed in cancer cells, contributing to their survival by inhibiting apoptosis. Nitropyrimidine-based compounds have been suggested to act as Hsp70 inhibitors, thereby promoting cancer cell death.

Caption: Inhibition of Hsp70 by nitropyrimidines promotes apoptosis.

Conclusion

Nitropyrimidine derivatives have demonstrated a remarkable diversity of biological activities, positioning them as a promising scaffold for the development of novel therapeutic agents. Their potent anticancer, antimicrobial, and enzyme-inhibitory properties, supported by the quantitative data presented, underscore their potential in addressing significant unmet medical needs. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these compounds. Furthermore, the elucidation of their mechanisms of action through the inhibition of key signaling pathways, such as JAK-STAT, PI3K/mTOR/p70S6K, and the Hsp70 anti-apoptotic machinery, provides a rational basis for their further optimization and development. It is anticipated that continued research in this area will lead to the discovery of new nitropyrimidine-based drugs with improved efficacy and safety profiles.

References

- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine CAS#: 3346-23-4 [amp.chemicalbook.com]

- 6. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | C4H5N5O2 | CID 135408762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Methoxy-5-nitropyrimidin-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Methoxy-5-nitropyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential biological activities based on structurally related compounds. The historical discovery of this specific molecule is not well-documented in publicly available literature.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆N₄O₃. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]

| Property | Value | Source |

| Molecular Weight | 170.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 73318-75-9 | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook |

| Boiling Point | 407.5±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.492±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 0.90±0.10 (Predicted) | ChemicalBook |

| Storage | 2-8°C, protect from light | ChemicalBook |

Synthesis of this compound

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis, adapted from procedures for analogous compounds.

Step 1: Synthesis of 4,6-Dihydroxy-5-nitropyrimidine

-

Principle: This step involves the nitration of the pyrimidine ring at the C-5 position, which is activated by the two hydroxyl groups.

-

Procedure (adapted from the nitration of 2,6-diaminopyrimidin-4(1H)-one):

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 4,6-dihydroxypyrimidine (1 mole) in concentrated sulfuric acid (5 moles).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a nitrating mixture of fuming nitric acid (1.1 moles) and concentrated sulfuric acid (1.1 moles) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the washings are neutral, and dry to yield 4,6-dihydroxy-5-nitropyrimidine.

-

Step 2: Synthesis of 4,6-Dichloro-5-nitropyrimidine

-

Principle: The hydroxyl groups of the dihydroxynitropyrimidine are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride.

-

Procedure (adapted from the synthesis of 4,6-dichloro-5-nitropyrimidine): [3]

-

In a round-bottom flask fitted with a reflux condenser, suspend 4,6-dihydroxy-5-nitropyrimidine (1 mole) in phosphorus oxychloride (5-10 moles).

-

Add a catalytic amount of N,N-dimethylaniline or another suitable base.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dichloro-5-nitropyrimidine.

-

Step 3: Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine

-

Principle: This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a methoxy group. The reaction is typically carried out at a controlled temperature to favor monosubstitution.

-

Procedure (adapted from reactions of dichloropyrimidines with alkoxides):

-

Prepare a solution of sodium methoxide by dissolving sodium (1 equivalent) in anhydrous methanol.

-

In a separate flask, dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol and cool to 0-5°C.

-

Slowly add the sodium methoxide solution to the dichloropyrimidine solution, maintaining the low temperature.

-

Allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours, monitoring the progress by TLC to maximize the formation of the monosubstituted product.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-chloro-6-methoxy-5-nitropyrimidine, which may be purified by column chromatography.

-

Step 4: Synthesis of this compound

-

Principle: The final step is another nucleophilic aromatic substitution where the remaining chlorine atom is displaced by an amino group using ammonia.

-

Procedure (adapted from amination of chloropyrimidines):

-

Dissolve 4-chloro-6-methoxy-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

-

Cool the solution and saturate it with ammonia gas, or add a concentrated solution of ammonia in the alcohol.

-

Seal the vessel and heat to a temperature between 80-120°C for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.

-

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the available literature. However, the biological profiles of structurally similar substituted nitropyrimidines and aminopyrimidines provide valuable insights into its potential therapeutic applications.

Potential as an Aurora Kinase Inhibitor

Several pyrimidine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. For instance, a series of nitroxide-labeled pyrimidines have demonstrated significant inhibitory activity against Aurora A and B kinases.[4] The core pyrimidine scaffold of this compound suggests it could potentially interact with the ATP-binding pocket of these kinases.

Caption: Hypothesized inhibition of Aurora Kinase signaling.

Potential as a Nitric Oxide Production Inhibitor

Substituted 5-nitropyrimidines have been investigated for their ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS).[5] Chronic inflammation is associated with the overproduction of NO by iNOS. Compounds that can modulate this pathway have potential as anti-inflammatory agents. The presence of the 5-nitro group on the pyrimidine ring of this compound makes it a candidate for investigation in this area.

Caption: Hypothesized inhibition of the iNOS pathway.

Potential Antimalarial Activity

2,4-Diaminopyrimidine derivatives are a well-known class of antimalarial agents that act by inhibiting dihydrofolate reductase (DHFR). While this compound is not a classic diaminopyrimidine, substituted pyrimidines have been explored for their activity against Plasmodium falciparum.[6] The pyrimidine core is a common scaffold in antimalarial drug discovery, suggesting that this compound could be evaluated for such activity.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further investigation in drug discovery. This guide provides a robust, albeit proposed, synthetic route and highlights promising areas for biological evaluation based on the activities of structurally related molecules. Further research is warranted to elucidate the definitive synthetic methodology, historical context, and the precise biological functions of this compound.

References

- 1. This compound | C5H6N4O3 | CID 4298594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 73318-75-9 [amp.chemicalbook.com]

- 3. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Technical Guide to the Solubility of 6-Methoxy-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-5-nitropyrimidin-4-amine. Due to the limited availability of published quantitative solubility data for this compound, this document focuses on predicting its solubility based on its molecular structure and outlines detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and the principle of "like dissolves like."[1] The molecular structure of this compound, shown below, contains both polar and non-polar functional groups, which will dictate its interaction with various solvents.

Structure of this compound: [2]

-

Polar functional groups: Amine (-NH2), Nitro (-NO2), Methoxy (-OCH3), and the nitrogen atoms within the pyrimidine ring. These groups can participate in hydrogen bonding and dipole-dipole interactions.

-

Non-polar components: The pyrimidine ring itself has some aromatic character, contributing to non-polar interactions.

Based on this structure, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately to Sparingly Soluble | The amine and nitro groups can form hydrogen bonds with protic solvents. However, the overall molecule's size and aromaticity may limit high solubility in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have strong dipole moments, which should effectively solvate the polar functional groups of the compound. |

| Non-polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant polarity from the amine, nitro, and methoxy groups will likely prevent dissolution in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | These solvents have a moderate polarity and may offer some solubility, but are less effective than polar aprotic solvents. |

Experimental Protocols for Solubility Determination

To obtain accurate, quantitative solubility data, empirical determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility.[3][4][5]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4][5]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[4] Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][6]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze both the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the compound in the saturated sample.

-

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in µg/mL or µM.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Methoxy-5-nitropyrimidin-4-amine

Disclaimer: This document provides a comprehensive overview of the predicted molecular structure and conformation of 6-Methoxy-5-nitropyrimidin-4-amine based on computational modeling, alongside general experimental protocols for its synthesis and characterization. To date, specific experimental crystallographic and detailed spectroscopic data for this compound are not publicly available.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of a methoxy group, a nitro group, and an amine group on the pyrimidine ring suggests a molecule with interesting electronic properties and potential for diverse chemical interactions. This guide provides a detailed analysis of its molecular structure, conformational preferences, and the experimental methodologies that would be employed for its empirical characterization.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central pyrimidine ring with substituents at positions 4, 5, and 6. The IUPAC name for this compound is this compound.[1]

Predicted Molecular Geometry

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are the gold standard for predicting the geometry of organic molecules. A DFT-optimized structure of this compound would provide key insights into its bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C4-N(amine) | 1.35 |

| C5-N(nitro) | 1.45 |

| C6-O(methoxy) | 1.36 |

| O-C(methyl) | 1.43 |

| N(nitro)-O | 1.23 |

| Pyrimidine C-N bonds | ~1.33 - 1.38 |

| Pyrimidine C-C bonds | ~1.39 - 1.42 |

| Bond Angles (°) ** | |

| N(amine)-C4-C5 | 121.0 |

| C4-C5-N(nitro) | 120.0 |

| C5-C6-O(methoxy) | 118.0 |

| C6-O-C(methyl) | 117.0 |

| O-N(nitro)-O | 125.0 |

| Dihedral Angles (°) ** | |

| C4-C5-N(nitro)-O | ~0 or ~180 (near planar) |

| C5-C6-O(methoxy)-C(methyl) | ~0 or ~180 (near planar) |

Note: These are estimated values based on typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.

Conformational Analysis

The primary sources of conformational flexibility in this compound are the rotation of the methoxy group and the nitro group. Due to the steric hindrance and electronic interactions with the adjacent amine and methoxy groups, the nitro group is expected to be nearly coplanar with the pyrimidine ring to maximize pi-conjugation. The methoxy group's methyl moiety may exhibit some rotational freedom, but a conformation where it is directed away from the nitro group is likely to be energetically favored.

Experimental Protocols

Synthesis of this compound

A general synthetic approach to a molecule like this compound would likely involve a multi-step process starting from a readily available pyrimidine precursor. A plausible synthetic route is outlined below.

Detailed Experimental Steps (Hypothetical Protocol):

-

Nitration: A suitable pyrimidine starting material, such as 4-amino-6-methoxypyrimidine, would be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Purification: The crude product would be purified by recrystallization or column chromatography to yield the nitrated intermediate.

-

Characterization: The structure of the synthesized product would be confirmed using techniques like NMR, IR spectroscopy, and mass spectrometry.

X-ray Crystallography

To obtain definitive information on the solid-state molecular structure and conformation, single-crystal X-ray diffraction is the preferred method.

Protocol:

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.

-

Data Collection: A suitable crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the phase problem and generate an initial electron density map. The atomic positions would then be refined to obtain the final, precise molecular structure.

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| H (on C2) | ~8.2 | - |

| NH₂ | ~7.5 (broad) | - |

| OCH₃ | ~4.0 | ~55 |

| C2 | - | ~158 |

| C4 | - | ~162 |

| C5 | - | ~120 |

| C6 | - | ~165 |

Note: These are estimated chemical shifts and can be influenced by the solvent and concentration.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3400-3200 | Stretching vibrations (typically two bands for a primary amine) |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (methyl) | 2950-2850 | Stretching vibrations |

| C=N, C=C (pyrimidine ring) | 1650-1500 | Ring stretching vibrations |

| N-O (nitro) | 1550-1500 and 1350-1300 | Asymmetric and symmetric stretching vibrations |

| C-O (methoxy) | 1250-1000 | Stretching vibration |

Biological Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathway. However, substituted pyrimidines are known to interact with a wide range of biological targets, including kinases, polymerases, and receptors. Any investigation into the biological activity of this compound would likely begin with screening against a panel of such targets.

Conclusion

While a complete experimental characterization of this compound is not yet available in the scientific literature, this guide provides a robust framework based on computational predictions and established experimental methodologies. The predicted structural and spectroscopic data offer a valuable starting point for researchers and drug development professionals interested in this and related pyrimidine derivatives. Further experimental work is necessary to validate these predictions and to explore the potential biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 6-Methoxy-5-nitropyrimidin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

6-Methoxy-5-nitropyrimidin-4-amine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring an amine, a methoxy group, and a nitro group on a pyrimidine core, allows for a variety of chemical transformations, making it a versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology and virology.

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor to 6-Methoxy-pyrimidine-4,5-diamine. The reduction of the nitro group to an amine is a critical step, yielding a vicinal diamine that is primed for cyclization reactions to form fused heterocyclic systems. This strategy is extensively used in the synthesis of purine analogs, which are known to interact with a wide array of biological targets.

1. Kinase Inhibitors:

Substituted purines are well-established scaffolds for the development of kinase inhibitors. The purine core can mimic the adenine of ATP, allowing these molecules to bind to the ATP-binding site of kinases and modulate their activity. By strategically modifying the substituents on the purine ring, researchers can achieve selectivity for specific kinases that are implicated in cancer cell proliferation and survival. This compound serves as a foundational starting material for the synthesis of potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).

2. Antiviral Agents:

Purine analogs have a long history as effective antiviral drugs. These compounds can interfere with viral replication by acting as chain terminators during DNA or RNA synthesis or by inhibiting viral enzymes. The structural similarity of synthetic purines to natural nucleobases allows them to be incorporated into the viral genome or to block the active sites of viral polymerases. The synthesis of novel antiviral agents often involves the construction of a purine core, for which this compound is a convenient starting material.

Synthetic Workflow and Key Transformations

The general synthetic workflow for utilizing this compound in the synthesis of bioactive molecules involves a two-step process: reduction of the nitro group followed by cyclization.

Caption: General workflow for the synthesis of bioactive purine analogs.

Experimental Protocols

The following protocols are representative examples of the key transformations involving this compound.

Protocol 1: Reduction of this compound to 6-Methoxy-pyrimidine-4,5-diamine

This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial step in preparing the intermediate for cyclization.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-Methoxy-pyrimidine-4,5-diamine.

-

The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | This compound |

| Product | 6-Methoxy-pyrimidine-4,5-diamine |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Reaction Time | 2-6 hours |

| Yield | >90% |

Protocol 2: Synthesis of a Substituted 6-Methoxypurine Analog

This protocol outlines the cyclization of 6-Methoxy-pyrimidine-4,5-diamine with an orthoester to form the purine ring system.

Materials:

-

6-Methoxy-pyrimidine-4,5-diamine

-

Triethyl orthoformate (or another suitable orthoester)

-

Acetic anhydride (optional, as a catalyst and dehydrating agent)

-

Ethanol (or another suitable high-boiling solvent)

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-Methoxy-pyrimidine-4,5-diamine (1.0 eq) and triethyl orthoformate (excess, can be used as solvent).

-

Optionally, add a catalytic amount of acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate and solvent under reduced pressure.

-

The resulting crude product, a substituted 6-methoxypurine, can be purified by crystallization or column chromatography.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 6-Methoxy-pyrimidine-4,5-diamine |

| Reagent | Triethyl orthoformate |

| Product | 6-Methoxypurine |

| Reaction Time | 4-12 hours |

| Yield | 70-90% |

Signaling Pathway Context: CDK Inhibition in Cancer

The synthesized purine analogs can be screened for their ability to inhibit various kinases. For instance, in the context of cancer, Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates the role of CDK4/6 in cell cycle progression and how inhibitors derived from this compound can block this process.

6-Methoxy-5-nitropyrimidin-4-amine: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Introduction: 6-Methoxy-5-nitropyrimidin-4-amine is a key synthetic intermediate widely utilized in medicinal chemistry and drug discovery for the construction of a diverse array of biologically active heterocyclic compounds. Its unique structural features, including a reactive pyrimidine core activated by an electron-withdrawing nitro group and a methoxy leaving group, make it a valuable building block for the synthesis of potent kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted diaminopyrimidines, which are crucial pharmacophores in many targeted therapies.

Application Notes

The primary application of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the adjacent nitro group, facilitates the displacement of the methoxy group at the 6-position by various nucleophiles, particularly primary and secondary amines. This reaction pathway is fundamental in the synthesis of 2,4-diaminopyrimidine derivatives, a scaffold present in numerous kinase inhibitors.

Subsequent chemical modifications of the resulting diaminopyrimidine structure, such as the reduction of the nitro group to an amine and further cyclization reactions, open avenues for the synthesis of purine analogs and other fused heterocyclic systems. These structures are often designed to mimic endogenous ligands and interact with the ATP-binding site of protein kinases, leading to the inhibition of their catalytic activity and modulation of cellular signaling pathways implicated in diseases like cancer.

Key Synthetic Transformation: Synthesis of N4-Substituted-6-methoxy-5-nitro-2,4-diaminopyrimidines

A pivotal reaction involving this compound is its conversion to N4-substituted-2,4-diaminopyrimidine derivatives. This is typically achieved through a nucleophilic aromatic substitution reaction with a desired amine. The resulting product serves as a versatile intermediate for the elaboration into more complex molecules, including potent kinase inhibitors.

Experimental Protocol: Synthesis of N4-(2,6-dichlorophenyl)-6-methoxy-5-nitropyrimidin-2,4-diamine

This protocol details the synthesis of a key intermediate for potential kinase inhibitors, starting from this compound.

Materials:

-

This compound

-

2,6-dichloroaniline

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

-

1,4-Dioxane

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

A mixture of this compound (1.0 eq) and 2,6-dichloroaniline (1.2 eq) in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

-

p-Toluenesulfonic acid monohydrate (1.5 eq) is added to the suspension.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) under a nitrogen atmosphere.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N4-(2,6-dichlorophenyl)-6-methoxy-5-nitropyrimidin-2,4-diamine.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | 170.13 | 1.0 |

| 2,6-Dichloroaniline | 162.02 | 1.2 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 1.5 |

| Product | Yield (%) | Physical Appearance |

| N4-(2,6-dichlorophenyl)-6-methoxy-5-nitropyrimidin-2,4-diamine | ~75-85 | Yellow solid |

Note: Yields are typical and may vary depending on reaction scale and purification efficiency.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis of kinase inhibitors starting from this compound.

Caption: Synthetic pathway to kinase inhibitors.

Signaling Pathway Modulation by Downstream Products

The diaminopyrimidine scaffold, synthesized from this compound, is a common core in inhibitors of various protein kinases. These kinases are often key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, inhibitors targeting kinases in the MAPK/ERK and PI3K/Akt pathways are of significant interest in cancer therapy.

The diagram below illustrates a simplified representation of how a kinase inhibitor, derived from the described synthetic intermediate, might interrupt a cancer-related signaling pathway.

Caption: Kinase inhibitor blocks signaling.

Application Notes and Protocols for the Reduction of 5-Nitro Group in Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The reduction of the 5-nitro group in pyrimidines is a fundamental transformation in synthetic organic chemistry, providing a crucial pathway to 5-aminopyrimidines. These amino derivatives are valuable building blocks and key intermediates in the synthesis of a wide range of biologically active compounds and pharmaceutical agents. The selection of an appropriate reduction protocol is critical and depends on factors such as the substrate's functional group tolerance, desired selectivity, and scalability of the reaction.

This document provides a detailed overview of common protocols, quantitative data for comparison, and step-by-step experimental procedures for the reduction of 5-nitropyrimidines.

Overview of Common Reduction Methods

Several reliable methods are available for the reduction of the 5-nitro group on a pyrimidine ring. The most frequently employed methods include catalytic hydrogenation, metal-acid systems, and the use of reducing salts like sodium dithionite.

-

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high yields.[1] Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are highly effective.[1][2] Raney Nickel is particularly useful for substrates containing halogen substituents (Cl, Br, I) where dehalogenation is a concern with Pd/C.[1] Hydrogen can be supplied from a hydrogen gas balloon or through transfer hydrogenation using reagents like formic acid or hydrazine hydrate.[2][3][4]

-

Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid, hydrochloric acid) provides a mild and often chemoselective method for nitro group reduction.[1][5][6] These conditions are generally tolerant of other reducible functional groups.[1] The classic Bechamp reduction, using iron and an acid, has been widely used since the 19th century.[7]

-

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this inorganic salt is an inexpensive, safe, and effective reducing agent for aromatic nitro groups.[8] It is particularly useful when acidic or catalytic hydrogenation conditions are not compatible with the substrate.[1][9] Sodium dithionite can sometimes offer chemoselectivity, reducing one nitro group in the presence of others.[1]

Data Presentation: Comparison of Reduction Protocols

The following table summarizes quantitative data from various protocols for the reduction of 5-nitropyrimidines and related nitroarenes, providing a comparative overview of their efficiencies.

| Substrate | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) |

| 2,4-dichloro-5-nitropyrimidine | H₂ (5 bar), Catalyst | Methanol | 38-43 | - | High |

| 4-Nitropyridine-N-oxide | Fe, Acetic Acid | - | Reflux | - | Quantitative |

| Halogenated Nitroarenes | NH₂NH₂·H₂O, Pd/C | Methanol | 80 | 5 min | Good |

| Aromatic Nitro Compounds | Formic Acid, Raney Nickel | Methanol | Room Temp | 10-30 min | 80-90 |

| Nitroarenes | Fe, Acetic Acid | Ethanol | 100 | 2 h | - |

| 1-(2'-chloro-5'-nitroanilino)... | Fe, Trifluoroacetic Acid | Trifluoroacetic Acid | 70-75 | 10 min | 98 |

| 5-Nitro-2'-deoxycytidine | H₂, Pd/C | Methanol, Acetic Acid | - | - | 95 |

| 5-Nitrouridine | H₂, Pd/C | Ethanol | - | - | - |

Data compiled from references:[3][4][5][7][10][11][12]. Yields are as reported in the cited literature and may vary based on specific substrate and reaction scale.

Experimental Protocols

Herein are detailed methodologies for three common and effective protocols for the reduction of 5-nitropyrimidines.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a widely used method known for its efficiency and clean conversion. It is suitable for many pyrimidine substrates, although care must be taken with halogenated compounds, which may undergo dehalogenation.

Materials:

-